

# Application Note: Kinase Inhibition Profiling of Flt3-IN-10

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Compound of Interest		
Compound Name:	Flt3-IN-10	
Cat. No.:	B10854514	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol and application notes for the kinase inhibition profiling of **Flt3-IN-10**, a potent and selective inhibitor of the FMS-like tyrosine kinase 3 (FLT3). Mutations in the FLT3 gene are among the most common genetic alterations in Acute Myeloid Leukemia (AML), leading to constitutive activation of the kinase and aberrant cell growth.[1][2][3] This note outlines the biochemical and cellular assays used to determine the potency and selectivity of **Flt3-IN-10**, presents its inhibitory profile against a panel of kinases, and describes the FLT3 signaling pathway it targets.

### Introduction to FLT3 and Flt3-IN-10

FMS-like tyrosine kinase 3 (FLT3) is a class III receptor tyrosine kinase that plays a critical role in the survival, proliferation, and differentiation of hematopoietic stem and progenitor cells.[2][3] The binding of its ligand (FLT3L) induces receptor dimerization and autophosphorylation, activating downstream signaling cascades, primarily the PI3K/Akt, RAS/MAPK, and, in the case of certain mutations, the STAT5 pathways.[1][2][4]

Activating mutations, such as internal tandem duplications (FLT3-ITD) in the juxtamembrane domain or point mutations in the tyrosine kinase domain (FLT3-TKD), are found in approximately 30% of AML patients and are associated with a poor prognosis.[3][5] These mutations cause ligand-independent constitutive activation of FLT3, promoting uncontrolled cell proliferation.[2][3] **Flt3-IN-10** is a small molecule inhibitor designed to target the ATP-binding site of both wild-type and mutated forms of FLT3, thereby blocking its aberrant signaling.[6]

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### **Kinase Inhibition Profile of Flt3-IN-10**

The inhibitory activity of **Flt3-IN-10** was assessed against a panel of purified recombinant kinases. The half-maximal inhibitory concentration (IC50) values were determined using a 10-dose titration curve. The results demonstrate that **Flt3-IN-10** is a highly potent inhibitor of FLT3 and its common oncogenic mutants, with significant selectivity over other related kinases.

Table 1: IC50 Values of Flt3-IN-10 Against a Panel of Protein Kinases

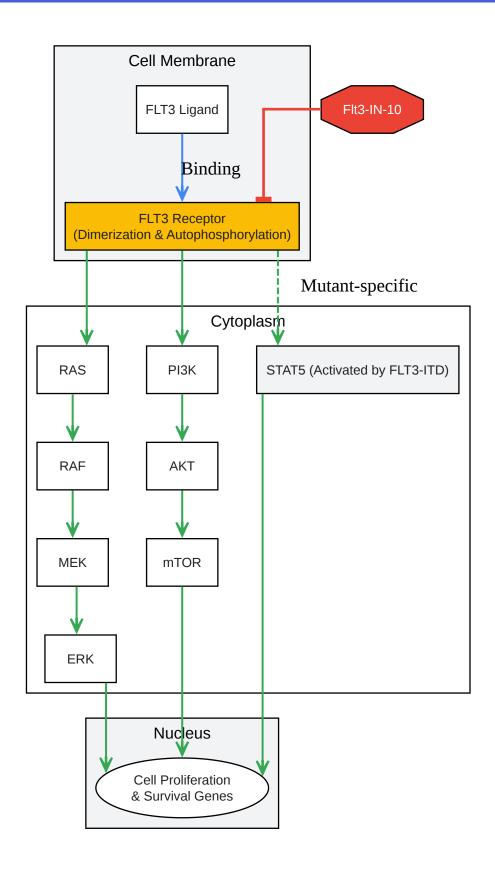
Kinase Target	IC50 (nM)	Kinase Family
FLT3 (Wild-Type)	1.1	RTK (Class III)
FLT3 (ITD)	0.9	RTK (Class III)
FLT3 (D835Y)	1.5	RTK (Class III)
c-KIT	18	RTK (Class III)
PDGFRα	35	RTK (Class III)
PDGFRβ	42	RTK (Class III)
CSF1R	95	RTK (Class III)
VEGFR2	150	RTK (Class V)
JAK2	> 1000	Tyrosine Kinase
SRC	> 2500	Tyrosine Kinase

Data is representative. IC50 values were determined using the ADP-Glo™ Kinase Assay.

## **FLT3 Signaling Pathway and Mechanism of Action**

**Flt3-IN-10** acts by competitively inhibiting ATP binding to the kinase domain of FLT3. This prevents the autophosphorylation of the receptor, blocking the initiation of downstream signaling cascades that are crucial for the survival and proliferation of leukemic cells.





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Caption: Flt3-IN-10 inhibits FLT3 receptor autophosphorylation.



## **Experimental Protocols**

A precise and reproducible methodology is essential for evaluating kinase inhibitors. The following sections detail the protocols for biochemical and cellular assays.

# Biochemical Kinase Inhibition Assay (ADP-Glo™ Protocol)

This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.[7]

#### A. Materials and Reagents:

- Recombinant human FLT3 kinase (Wild-Type, ITD, D835Y)
- Flt3-IN-10 (or other test compounds) dissolved in 100% DMSO
- Poly-Glu-Tyr (4:1) substrate
- ATP solution
- Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
- ADP-Glo™ Kinase Assay Kit (Promega)
- White, opaque 384-well assay plates
- Multichannel pipettor and plate reader with luminescence detection capabilities

#### B. Protocol Steps:

- Compound Preparation: Prepare serial dilutions of Flt3-IN-10 in DMSO. For a 10-point doseresponse curve, a 3-fold dilution series starting from 10 μM is recommended.
- Kinase Reaction Setup:
  - Add 2.5 μL of kinase buffer to all wells.



- $\circ$  Add 1  $\mu$ L of the test compound dilution to the appropriate wells. Include "no inhibitor" (DMSO only) controls.
- Add 2.5 μL of the kinase-substrate mixture (containing FLT3 enzyme and Poly-Glu-Tyr substrate) to each well.
- Pre-incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.
- Initiate Kinase Reaction:
  - Add 5 μL of ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Km for the specific kinase.
  - Incubate the plate for 60 minutes at room temperature.
- ADP Detection:
  - Add 5 μL of ADP-Glo<sup>™</sup> Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
  - Incubate for 40 minutes at room temperature.
  - $\circ\,$  Add 10  $\mu\text{L}$  of Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase reaction.
  - Incubate for 30 minutes at room temperature.
- Data Acquisition: Measure the luminescence signal using a plate reader. The signal is directly proportional to the amount of ADP produced and thus to kinase activity.

## Cellular Proliferation Assay (MV4-11 Cell Line)

This assay determines the effect of **Flt3-IN-10** on the proliferation of AML cells that are dependent on FLT3-ITD signaling.[8]

#### A. Materials and Reagents:



- MV4-11 cell line (homozygous for FLT3-ITD)
- RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
- Flt3-IN-10 dissolved in 100% DMSO
- CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
- Sterile, white, clear-bottom 96-well cell culture plates
- Humidified incubator (37°C, 5% CO2)

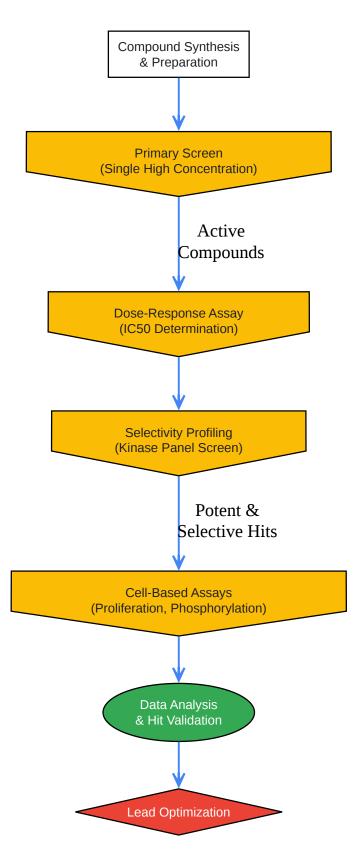
#### B. Protocol Steps:

- Cell Seeding: Seed MV4-11 cells at a density of 5,000 cells per well in 90  $\mu L$  of culture medium in a 96-well plate.
- Compound Addition: Prepare serial dilutions of Flt3-IN-10 in culture medium. Add 10 μL of the diluted compound to the wells. The final DMSO concentration should not exceed 0.1%.
- Incubation: Incubate the plate for 72 hours in a humidified incubator.
- Viability Measurement:
  - Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
  - Add 100 μL of CellTiter-Glo® reagent to each well.
  - Mix on an orbital shaker for 2 minutes to induce cell lysis.
  - Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
- Data Acquisition: Measure the luminescence using a plate reader. The signal is proportional to the amount of ATP present, which is an indicator of the number of viable cells.

## **Experimental Workflow Overview**



The overall process for kinase inhibition profiling involves a series of coordinated steps from initial screening to detailed characterization.





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Caption: Workflow for identifying and characterizing kinase inhibitors.

## **Data Analysis**

For both biochemical and cellular assays, raw data (luminescence units) should be normalized relative to controls.

- 0% Inhibition (High Control): Signal from wells with DMSO only.
- 100% Inhibition (Low Control): Signal from wells with a known potent inhibitor or no enzyme.

The normalized data is then plotted against the logarithm of the inhibitor concentration. A four-parameter logistic regression model is used to fit the curve and calculate the IC50 value.

% Inhibition = 100 \* (1 - (Signal Compound - Signal Low) / (Signal High - Signal Low))

## Conclusion

The protocols and data presented here demonstrate a comprehensive framework for characterizing the kinase inhibition profile of **Flt3-IN-10**. The compound shows high potency against clinically relevant FLT3 mutations and excellent selectivity, making it a promising candidate for further preclinical and clinical development in the treatment of FLT3-mutated AML.

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